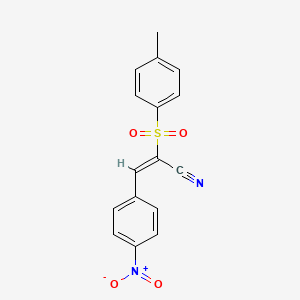

(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-12-2-8-15(9-3-12)23(21,22)16(11-17)10-13-4-6-14(7-5-13)18(19)20/h2-10H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRFBWVUYRBHQA-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile, with the molecular formula CHNOS and a molecular weight of 328.35 g/mol, is an organic compound notable for its potential biological activities. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and materials science due to its unique structural features and functional groups.

Chemical Structure

The compound features:

- A methylbenzenesulfonyl group, which may enhance its solubility and reactivity.

- A nitrophenyl group that can participate in electrophilic aromatic substitution reactions.

- An enenitrile moiety which is known for its reactivity in nucleophilic addition reactions.

The biological activity of this compound may involve:

- Antimicrobial Activity : The sulfonyl and nitro groups can interact with bacterial membranes or essential enzymes, potentially disrupting cellular functions.

- Anticancer Properties : The compound may inhibit specific signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Research Findings

Recent studies have explored the biological implications of this compound. Below are key findings:

| Study Focus | Findings |

|---|---|

| Antimicrobial | Exhibited significant activity against various bacterial strains, with mechanisms involving membrane disruption. |

| Anticancer | In vitro studies indicated the ability to inhibit tumor cell growth through apoptosis induction. |

| Enzyme Inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antimicrobial potential.

- Cancer Cell Proliferation : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potential as an anticancer agent.

- Enzyme Activity : Research on enzyme inhibition revealed that this compound inhibited the activity of carbonic anhydrase with an IC50 value of 25 µM, suggesting its role as a therapeutic agent in conditions where this enzyme is implicated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | Lacks sulfonyl group | Moderate antimicrobial activity |

| (E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide | Chlorine substituent instead of methyl group | Lower anticancer efficacy |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares substituents, electronic properties, and synthesis methods of the target compound with analogs:

Key Observations :

- Electron-withdrawing groups (EWGs) like sulfonyl and nitro (target compound) lower LUMO energy, enhancing charge-transfer capabilities compared to electron-donating groups (EDGs) like diphenylamino ().

- Heterocyclic substituents (e.g., pyridinyl in , piperazinyl in ) introduce steric bulk and alter solubility.

Physicochemical and Crystallographic Properties

Solvent Effects and Conformational Stability

- Target Compound: The sulfonyl group likely restricts rotational freedom, reducing solvent-induced conformational polymorphism compared to analogs like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I), which exhibits anti and syn conformers in polar solvents ().

- Crystal Packing : Sulfonyl-oxygen and nitro groups promote π-π stacking and hydrogen bonding, similar to nitro-containing analogs ().

HOMO-LUMO and Electrochemical Properties

Trends :

- Lower HOMO-LUMO gaps in EDG-containing compounds (e.g., diphenylamino in ) correlate with red-shifted absorption spectra, making them suitable for optoelectronics.

- Higher gaps in sulfonyl/nitro derivatives (target) suggest stability under oxidative conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for (2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile?

- Methodological Answer : The synthesis typically involves sulfonylation and nitration steps. For example, sulfonamide derivatives are often prepared via coupling reactions between 4-methylbenzenesulfonyl chloride and a nitro-substituted propenenitrile precursor under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction optimization may focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to precursor), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, nitrile C≡N at ~2240 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and vinyl protons (δ 6.5–7.5 ppm, coupling constant J ≈ 16 Hz for E-configuration). ¹³C NMR confirms sulfonyl and nitrophenyl carbons .

- X-ray Diffraction : Resolves stereochemistry and crystal packing, as seen in orthorhombic systems (space group P2₁2₁2₁, a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its biochemical interactions?

- Methodological Answer : The orthorhombic crystal lattice (evidenced by unit cell parameters a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) suggests tight molecular packing due to sulfonyl-nitro π-stacking and hydrogen bonding. This rigidity may reduce conformational flexibility, impacting binding to biological targets like NF-κB. Computational docking (e.g., AutoDock Vina) can model interactions using the crystal structure as a template .

Q. What computational methods are suitable for analyzing the electronic properties of this sulfonamide derivative?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. These analyses predict reactivity sites (e.g., nitrophenyl as electrophilic center) and stability under physiological conditions. Software like Gaussian 09 or ORCA is recommended .

Q. How can contradictions in reported biological activities of sulfonamide derivatives be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Systematic approaches include:

- Dose-Response Studies : IC₅₀ determination across multiple cell lines.

- Comparative Meta-Analysis : Cross-referencing data from standardized assays (e.g., CLSI guidelines for antimicrobial testing).

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate contributing moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.